N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamine Hydrochloride

Description

N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamine Hydrochloride is a chloroethyl-substituted phenethylamine derivative with methoxy groups at the 3- and 4-positions of the aromatic ring. It is structurally characterized by a tertiary amine bearing a methyl group and a 2-chloroethyl chain. This compound is identified as a key impurity in the synthesis of verapamil, a calcium channel blocker, and is cataloged as Verapamil EP Impurity B HCl . Synonyms include 3,4-Dimethoxy-N-methylphenethylamine hydrochloride and 2-(3,4-Dimethoxyphenyl)-N-methylethanamine Hydrochloride .

Properties

Molecular Formula |

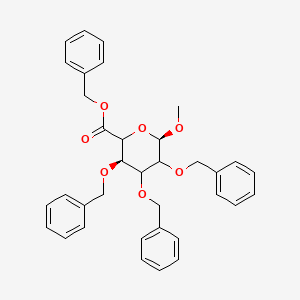

C35H36O7 |

|---|---|

Molecular Weight |

568.7 g/mol |

IUPAC Name |

benzyl (3R,6R)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate |

InChI |

InChI=1S/C35H36O7/c1-37-35-33(40-24-28-18-10-4-11-19-28)31(39-23-27-16-8-3-9-17-27)30(38-22-26-14-6-2-7-15-26)32(42-35)34(36)41-25-29-20-12-5-13-21-29/h2-21,30-33,35H,22-25H2,1H3/t30-,31?,32?,33?,35-/m1/s1 |

InChI Key |

ZSBAMJXOTVTRDC-YTXSTRMYSA-N |

Isomeric SMILES |

CO[C@H]1C(C([C@H](C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Canonical SMILES |

COC1C(C(C(C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Chemical and Physical Properties Overview

| Property | Description |

|---|---|

| Chemical Name | N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamine Hydrochloride |

| Molecular Formula | C₁₃H₂₁Cl₂NO₂ |

| Molecular Weight | 294.22 g/mol |

| Appearance | Off-white solid |

| Solubility | Soluble in chloroform and dichloromethane |

| CAS Number | 190850-48-7 |

| Application | Intermediate in pharmaceutical synthesis, especially verapamil derivatives |

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound typically involves the chlorination of a 3,4-dimethoxy-N-methyl-benzeneethanamine precursor, introducing the 2-chloroethyl moiety. This is often achieved through the reaction of the corresponding amine with chlorinating agents such as sulfur oxychloride or bis(2-chloroethyl)amine derivatives under controlled conditions.

Specific Preparation Routes

Chlorination of 3,4-Dimethoxy-N-methyl-benzeneethanamine

One of the direct methods involves the chlorination of the N-methylated 3,4-dimethoxyphenylethanamine using reagents that introduce the 2-chloroethyl group. This method is exemplified by the synthesis of intermediates for verapamil impurities, where the amine is reacted with chlorinating agents such as sulfur oxychloride in an organic solvent like methylene dichloride. The reaction is typically conducted under reflux for several hours, followed by purification steps including solvent evaporation, crystallization, and pH adjustments to isolate the hydrochloride salt form of the product.

Use of Bis(2-chloroethyl)amine as a Chlorinating Agent

An alternative approach utilizes bis(2-chloroethyl)amine as a reagent to introduce the 2-chloroethyl functionality. In this method, bis(2-chloroethyl)amine is reacted with the amine precursor in a polar aprotic solvent such as N-methylpyrrolidone at elevated temperatures (150–155 °C) for several hours. The reaction mixture is then subjected to pH adjustments, filtration, and activated carbon treatment to purify the product. This method yields the desired hydrochloride salt after drying and washing steps.

Detailed Reaction Conditions and Yields

Purification and Crystallization

After synthesis, purification typically involves:

- Adjusting the pH of the reaction mixture to precipitate the hydrochloride salt.

- Filtration and washing with water or organic solvents.

- Activated carbon treatment to remove impurities.

- Drying under controlled temperature (50–55 °C) to obtain a stable off-white solid.

Crystallization from solvents such as acetone-hexane mixtures is also employed to enhance purity and obtain well-defined crystals suitable for further use.

Mechanistic Insights and Structural Considerations

The chlorination step introduces the 2-chloroethyl group adjacent to the nitrogen atom, which is crucial for the compound's reactivity as an intermediate. The presence of 3,4-dimethoxy substituents on the benzene ring influences the electronic environment, facilitating nucleophilic substitution reactions.

X-ray crystallographic studies on related compounds with similar substitution patterns (e.g., 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride) reveal that the hydrochloride salts form hydrogen-bonded dimers bridged by chloride ions, which may influence crystallization behavior and stability.

Summary Table of Preparation Methods

| Method | Starting Material | Chlorinating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Key Purification Steps |

|---|---|---|---|---|---|---|---|

| Sulfur oxychloride chlorination | 3,4-dimethoxy-N-methyl-benzeneethanamine | Sulfur oxychloride (SOCl2) | Methylene dichloride | Reflux (80–100 °C) | 2–4 hours | ~59 | NaBH4 reduction, extraction, crystallization |

| Bis(2-chloroethyl)amine alkylation | 3,4-dimethoxy-N-methyl-benzeneethanamine | Bis(2-chloroethyl)amine | N-methylpyrrolidone | 150–155 °C | 8 hours total | 56 | pH adjustment, activated carbon, filtration |

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamineHydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The chloroethyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, amines, and alcohols. These derivatives have their own unique properties and applications.

Scientific Research Applications

N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamineHydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Employed in studies involving cell signaling and molecular interactions.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamineHydrochloride involves its interaction with specific molecular targets in cells. The compound can form covalent bonds with DNA, leading to the formation of DNA adducts and cross-links. This results in the disruption of DNA replication and transcription, ultimately causing cell death. The compound’s ability to alkylate DNA makes it a potent anticancer agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with several classes of chemicals, including adrenergic blockers, nitrogen mustards, and agrochemicals. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Research Findings and Mechanistic Insights

- Dibenamine : Demonstrates hepatoprotective effects against carbon tetrachloride toxicity, attributed to its adrenergic blockade and metabolic modulation .

- Nitrogen Mustards : Compounds like N,N-bis-(2-chloroethyl)-phosphoric acid amide dichloride () undergo hydrolysis to form reactive intermediates for DNA alkylation, a mechanism absent in the target compound due to structural dissimilarity.

- Dopamine HCl : The hydroxyl groups in dopamine enable hydrogen bonding with biological targets, contrasting with the methoxy groups of the target compound, which enhance lipophilicity but reduce polar interactions .

Biological Activity

N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamine Hydrochloride, with the CAS Number 190850-48-7, is a compound notable for its complex structure and potential biological activities. Its molecular formula is not explicitly mentioned in the available literature, but it has a molecular weight of approximately 568.656 g/mol. This compound features a chloroethyl group, methoxy groups, and a benzeneethanamine backbone, which contribute to its unique chemical properties and potential applications in medicinal chemistry and pharmacology.

The presence of the chloroethyl group in this compound allows it to undergo nucleophilic substitution reactions, while the methoxy groups can participate in electrophilic aromatic substitution reactions due to their electron-donating characteristics. The compound may also exhibit hydrolysis under acidic or basic conditions, resulting in the formation of corresponding amines and alcohols.

Biological Activity

Research on the biological activity of this compound has primarily focused on its potential as an intermediate for synthesizing other bioactive compounds. Its structural similarities to other compounds containing methoxy groups and amine functionalities suggest that it may possess significant pharmacological properties.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3,4-Dimethoxy-N-methylphenethylamine Hydrochloride | 13078-76-7 | Similar methoxy and amine structure |

| N-Methyl-3,4-dimethoxyphenethylamine | 57010-29-4 | Lacks chloroethyl but retains similar framework |

| 2-Chloro-N-(3,4-dimethoxyphenethyl)-N-methylethan-1-amine | 57010-29-4 | Closely related but varies in ethyl substitution |

The unique presence of the chloroethyl group distinguishes this compound from its analogs, potentially enhancing its reactivity and influencing its biological interactions compared to similar compounds lacking this functional group.

Case Studies and Research Findings

- Antinociceptive Effects : A study on a structurally related compound revealed that it exhibited dose-dependent spinal and supraspinal antinociceptive effects without involving endogenous opioid pathways . This finding indicates that this compound could similarly influence pain pathways.

- Chemical Reactivity : The chloroethyl group’s ability to undergo nucleophilic substitution suggests potential applications in drug development where targeted delivery or activation is necessary. This could lead to novel therapeutic agents with specific biological activities.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagent | Solvent | Temp. | Time | Yield |

|---|---|---|---|---|---|

| Alkylation | 2-Chloroethyl chloride | DMF/THF | 60°C | 12h | ~65% |

| Salt Formation | HCl (gas) | Ethanol | RT | 2h | >90% |

Basic: What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with m/z ± 0.001 Da accuracy .

- X-ray Crystallography : Resolve stereochemistry and salt conformation (if crystalline) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .

- Spill Management : Neutralize spills with sodium bicarbonate, then adsorb with vermiculite .

- Waste Disposal : Collect halogenated waste in designated containers for incineration .

- Emergency Measures : For skin contact, rinse with water ≥15 min; seek medical attention if irritation persists .

Advanced: How can I resolve contradictory data in receptor binding assays involving this compound?

Methodological Answer:

- Assay Validation :

- Use positive controls (e.g., known receptor agonists/antagonists) to confirm assay functionality .

- Replicate experiments in triplicate across multiple cell lines (e.g., HEK293 vs. CHO) to assess specificity .

- Data Normalization : Correct for non-specific binding using excess cold ligand or statistical models (e.g., Hill equation) .

- Contradiction Analysis : Compare results under varying conditions (pH, temperature, buffer composition) to identify confounding factors .

Q. Table 2: Example Binding Assay Parameters

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| pH | 7.4 | 7.0 |

| Temp. | 25°C | 37°C |

| Buffer | PBS | HEPES |

| IC50 | 120 nM | 85 nM |

Advanced: What strategies optimize the compound’s stability during long-term storage?

Methodological Answer:

- Storage Conditions :

- Stability Testing :

- Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for degradation products (e.g., demethylation or chloroethyl cleavage) .

- Lyophilization : For extended stability, lyophilize the hydrochloride salt and store under vacuum .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model binding to receptors (e.g., adrenergic or serotonin receptors) based on homology templates .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .

- Pharmacophore Mapping : Identify critical moieties (e.g., chloroethyl group for covalent binding) using Schrödinger’s Phase .

Q. Table 3: Key Computational Parameters

| Software | Target Receptor | ΔG (kcal/mol) | Key Interaction |

|---|---|---|---|

| AutoDock | α₂-Adrenergic | -8.2 | H-bond with Asp113 |

| GROMACS | 5-HT2A | -7.9 | Hydrophobic packing |

Advanced: What methodologies address low yields in the final salt formation step?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.